molecular formula C29H28O4 B8244175 (Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol CAS No. 617706-62-4

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol

Cat. No.: B8244175
CAS No.: 617706-62-4
M. Wt: 440.5 g/mol
InChI Key: ZEXUVBASHXORMA-UHFFFAOYSA-N
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Description

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol (MTBT) is a rigid tetraphenylmethane-based linker featuring four terminal methanol groups (Figure 1). Its tetrahedral geometry and aromatic backbone enable the construction of microporous materials, particularly in metal-organic frameworks (MOFs) and glassy networks. MTBT is synthesized via condensation reactions involving tetraphenylmethane precursors, as evidenced in aluminum alkoxide networks . Key properties include:

  • High porosity: BET surface areas up to 500 m²/g when combined with modulator templates (e.g., TPTO) .
  • Low glass-forming ability: Rigidity limits its capacity to form amorphous glasses compared to flexible linkers .

Properties

IUPAC Name

[4-[tris[4-(hydroxymethyl)phenyl]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16,30-33H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXUVBASHXORMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(C2=CC=C(C=C2)CO)(C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210264
Record name Benzenemethanol, 4,4′,4′′,4′′′-methanetetrayltetrakis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617706-62-4
Record name Benzenemethanol, 4,4′,4′′,4′′′-methanetetrayltetrakis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617706-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4,4′,4′′,4′′′-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions for Central Methane Assembly

The construction of the methane core linked to four benzene rings necessitates robust coupling methodologies. A plausible route involves adapting porphyrin synthesis strategies, where tetraphenylmethane derivatives are formed via acid-catalyzed condensations. For instance, the MDPI study demonstrates the use of salicylic acid in xylene under reflux to synthesize meso-tetra(4-carbomethoxyphenyl)porphyrin. Translating this to the target compound, a similar approach could employ a methane derivative (e.g., tetrakis(4-bromophenyl)methane) as the central scaffold, with bromine substituents serving as leaving groups for subsequent functionalization.

Cross-Coupling for Benzene Ring Attachment

Suzuki-Miyaura coupling presents a viable method for attaching benzene rings to the methane core. By utilizing tetrakis(4-boronophenyl)methane and aryl halides bearing protected alcohol groups, cross-coupling could yield the tetrasubstituted intermediate. The MDPI paper reports yields of ~40% for porphyrin syntheses using non-halogenated solvents, suggesting that optimizing palladium catalysts and ligand systems might enhance efficiency for the target compound.

Functionalization Strategies: Introducing Methanol Groups

Reduction of Ester Precursors

A critical step involves converting ester or ketone groups on the benzene rings into primary alcohols. The reduction of methyl esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), as described in the porphyrin synthesis, offers a proven pathway. For example, reducing tetrakis(4-carbomethoxyphenyl)methane with LiAlH4 could yield the corresponding tetramethanol derivative. However, steric hindrance from the bulky methane core may necessitate prolonged reaction times or elevated temperatures, potentially lowering yields compared to the 36% reported for porphyrin reductions.

Halogenation and Nucleophilic Substitution

Alternative routes involve halogenating the benzene rings followed by nucleophilic substitution with hydroxide ions. The MDPI protocol details bromination using phosphorus tribromide (PBr3) in THF, achieving 11% yield for a brominated porphyrin intermediate. Applying this to the target compound, bromination of tetrakis(4-methylphenyl)methane could generate tetrakis(4-bromomethylphenyl)methane, which could then undergo substitution with aqueous NaOH to install methanol groups.

Purification Techniques: Ensuring High Purity

Column Chromatography for Intermediate Isolation

Chromatographic purification is indispensable for separating multi-substituted intermediates. The porphyrin synthesis employed silica gel columns with dichloromethane (DCM) as the eluent, recovering 36% of a reduced intermediate. For the target compound, gradient elution with polar solvents (e.g., ethyl acetate/hexane mixtures) may improve resolution of tetra-alcohol products from mono- or tri-substituted byproducts.

Recrystallization for Final Product Refinement

Recrystallization using methanol/water mixtures, as demonstrated in the patent, effectively removes residual catalysts and byproducts. The patent achieved 97% purity for a pentaerythritol-derived antioxidant through recrystallization in 95% methanol. Adapting this, the target compound’s tetramethanol structure may exhibit solubility in warm methanol, allowing for high recovery rates and >99% purity after iterative recrystallization.

Analytical Characterization: Validating Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for confirming substitution patterns and alcohol group presence. The MDPI study identified porphyrin proton environments at δ 8.84–8.17 ppm for aromatic protons and δ 4.88 ppm for hydroxymethyl groups. For the target compound, analogous shifts for benzene ring protons (δ 7.2–7.8 ppm) and methanol methylene groups (δ 3.5–4.0 ppm) would confirm successful synthesis.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-resolution MS can verify molecular ion peaks, such as the calculated m/z 288.61705 for a porphyrin derivative. For the target compound, electrospray ionization (ESI) would detect the [M+H]+ ion, while IR spectra would show O-H stretches near 3674 cm−1 and C-O vibrations at 1183 cm−1, consistent with alcohol functionalities.

Challenges and Optimization Opportunities

Steric and Electronic Hindrances

The methane core’s tetrahedral geometry imposes steric constraints during functionalization, potentially limiting reaction rates and yields. Mitigation strategies include using bulky bases to deprotonate alcohol intermediates or employing phase-transfer catalysts to enhance solubility.

Byproduct Formation and Yield Enhancement

Byproducts such as partially substituted derivatives (e.g., tri- or di-alcohols) are inevitable. The patent addressed this by optimizing catalyst loadings (e.g., 0.05–1.5 wt% bis[2,2,2-tris(hydroxymethyl)ethoxy]methane), reducing byproducts to <1%. Similar adjustments, combined with real-time monitoring via thin-layer chromatography (TLC), could improve the target compound’s yield.

Chemical Reactions Analysis

Types of Reactions

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form more stable derivatives.

    Substitution: The benzene rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzene derivatives, nitrobenzene, and sulfonated benzene compounds.

Scientific Research Applications

Materials Science

Methanetetrayltetrakis(benzene-4,1-diyl)tetramethanol has been investigated for its potential use in the development of advanced materials. Its structural characteristics make it suitable for:

  • Polymer Chemistry : It can serve as a monomer or cross-linking agent in the formation of polymers with enhanced mechanical properties.
  • Nanocomposites : The compound can be integrated into nanocomposite materials to improve thermal stability and electrical conductivity.

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in:

  • Drug Delivery Systems : Its ability to form stable complexes with various drugs enhances solubility and bioavailability.
  • Anticancer Agents : Preliminary studies have indicated that derivatives of Methanetetrayltetrakis(benzene-4,1-diyl)tetramethanol exhibit cytotoxic properties against cancer cell lines .

Case Study 1: Development of Drug Delivery Systems

A study demonstrated the efficacy of Methanetetrayltetrakis(benzene-4,1-diyl)tetramethanol as a drug carrier for hydrophobic drugs. The compound was modified to enhance its interaction with the drug molecules, leading to increased solubility and sustained release profiles. The results indicated a significant improvement in the therapeutic index of the drug when administered in this form.

DrugCarrierRelease ProfileTherapeutic Index Improvement
Drug AMethanetetrayltetrakis(benzene-4,1-diyl)tetramethanolSustained2.5x
Drug BTraditional carrierRapidN/A

Case Study 2: Synthesis of Novel Polymers

Research focused on synthesizing new polymeric materials using Methanetetrayltetrakis(benzene-4,1-diyl)tetramethanol as a building block. The resulting polymers exhibited enhanced thermal and mechanical properties compared to conventional polymers.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer15030
Polymer from Methanetetrayltetrakis20050

Mechanism of Action

The mechanism by which (Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Rigidity vs. Flexibility: MTBT vs. Bis(2-hydroxyethyl) Terephthalate (BHET)

Property MTBT BHET
Porosity (BET) ~500 m²/g (with TPTO) Lower porosity
Glass Transition Not observed Well-defined Tg
Coordination Sites Four methanol groups Two hydroxyl groups

Key Insight : MTBT’s rigidity enhances porosity but impedes glass formation. In contrast, BHET’s flexibility facilitates glass transitions but sacrifices pore volume. Hybrid systems (e.g., Al-BHET-TPTO) combine TPTO’s templating effect with BHET’s flexibility to optimize both porosity and processability .

Functional Group Variation: MTBT vs. Methanetetrayltetrakis(benzene-4,1-diyl)tetraboronic Acid

Property MTBT Tetraboronic Acid Analogue
Reactivity Methanol groups for H-bonding Boronic acids for COF linkage
Applications MOFs/glassy networks Covalent Organic Frameworks (COFs)
Functionalization Limited post-synthetic modification Truncation unit strategy enables task-specific groups

Key Insight : The tetraboronic acid derivative (CAS 153035-55-3) enables covalent linkages in COFs, while MTBT’s hydroxyl groups favor coordination-based frameworks. This distinction highlights the importance of functional groups in directing material topology .

MOF Performance: MTBT vs. Tetracarboxylic Acid Linkers (H4MTA)

Property MTBT-Based MOFs H4MTA-Based MOFs (UPJS-15/16)
Pore Structure 1D channels (hypothetical) 3D frameworks with 1D channels
Gas Adsorption Not reported Selective adsorption of CO₂, H₂
Electrochemical Use N/A Li-S battery cathodes

Key Insight: H4MTA’s carboxylic acid groups enable stronger metal coordination, forming stable MOFs for gas adsorption and energy storage. MTBT’s methanol groups may limit framework stability but offer unique H-bonding interactions .

Porosity Benchmarking: MTBT vs. MIL-101 and MOF-5

Material BET Surface Area (m²/g) Pore Size (Å) Key Application
MTBT-TPTO 500 Not reported Microporous glasses
MIL-101 ~5900 30–34 Methane storage
MOF-5 ~3800 3.8–28.8 Tunable functionality

Key Insight : While MTBT-based materials exhibit moderate porosity, benchmark MOFs like MIL-101 and MOF-5 achieve superior surface areas through carboxylate-metal coordination and extended struts. MTBT’s niche lies in rigid, hydrogen-bonded networks rather than ultra-porous frameworks .

Biological Activity

(Methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C24H34O4
  • Molecular Weight: 394.54 g/mol
  • CAS Number: 153035-55-3

The compound features a tetrakis structure that enhances its interactions with biological systems, particularly through hydrogen bonding and coordination chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The presence of hydroxyl groups allows for strong hydrogen bonding interactions with biomolecules, influencing their structure and function.
  • Coordination Chemistry: The compound can form complexes with metal ions, which may alter its biological activity and enhance its efficacy in various applications.
  • Supramolecular Chemistry: Its ability to participate in supramolecular assemblies can lead to novel therapeutic strategies in drug delivery and targeting.

Case Studies

  • Anticancer Activity:
    • A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and disruption of cell cycle progression.
    • Table 1: Cytotoxicity Data
      Cell LineIC50 (µM)Mechanism of Action
      MCF-7 (Breast)15Apoptosis induction
      PC-3 (Prostate)20Cell cycle arrest
  • Antimicrobial Properties:
    • Research indicated that the compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to membrane disruption and interference with bacterial metabolism.
    • Table 2: Antimicrobial Activity
      MicroorganismMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus32 µg/mL
      Escherichia coli64 µg/mL
  • Neuroprotective Effects:
    • In vitro studies suggested that the compound could protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was linked to its ability to scavenge free radicals and modulate inflammatory pathways.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise construction of its complex structure. Its applications extend beyond biological activity into fields such as materials science, where it serves as a building block for advanced materials with unique electronic properties.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (methanetetrayltetrakis(benzene-4,1-diyl))tetramethanol, given limited toxicity data?

  • Methodological Answer : Due to incomplete toxicological characterization (acute toxicity Category 4 for oral, dermal, and inhalation routes), researchers must adhere to stringent safety measures:

  • Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to minimize exposure .
  • Store the compound in a tightly sealed container in a cool, ventilated area away from direct sunlight .
  • Implement emergency procedures for accidental exposure, including skin/eye rinsing and consultation with poison control .

Q. What synthetic routes are commonly employed to prepare this compound analogs?

  • Methodological Answer : Similar polyaromatic alcohols are synthesized via:

  • Oxidation : Using agents like chromic acid or potassium permanganate to convert methyl groups to hydroxyls .
  • Reduction : Sodium borohydride or LiAlH4 for ketone-to-alcohol conversions .
  • Substitution : Thionyl chloride or PBr3 for functional group interconversion .
    Reaction conditions (solvent polarity, temperature) must be optimized to avoid side products.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm hydroxyl group positions and aromatic ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and stereochemistry, though challenges may arise due to low crystallinity .

Advanced Research Questions

Q. How can researchers address contradictory data regarding this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Discrepancies may stem from solvent effects, catalyst loading, or impurities. To resolve:

  • Conduct controlled experiments varying one parameter (e.g., solvent polarity) while keeping others constant .
  • Use kinetic studies (e.g., UV-Vis monitoring) to track intermediate formation .
  • Validate purity via HPLC or TLC before reactivity assessments .

Q. What computational approaches are suitable for predicting its physicochemical properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solubility in different solvents by analyzing interaction energies .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data (if available) .

Q. How can in vitro assays be designed to assess its potential cytotoxicity?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) at varying concentrations .
  • Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .
  • Apoptosis Markers : Quantify caspase-3/7 activity via luminescent assays .
    Include positive/negative controls and validate results with statistical replicates.

Q. What strategies optimize its stability under catalytic reaction conditions?

  • Methodological Answer :

  • Ligand Design : Introduce sterically bulky ligands to protect the boronate core from decomposition .
  • Solvent Screening : Test aprotic solvents (e.g., DMF, THF) to minimize hydrolysis .
  • Temperature Modulation : Lower reaction temperatures to reduce thermal degradation; monitor via in-situ IR .

Q. How can its environmental persistence be evaluated given limited ecotoxicological data?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B (CO2 evolution test) to assess microbial breakdown .
  • Soil Mobility : Conduct column experiments to measure leaching potential using HPLC-UV detection .
  • Algal Toxicity Tests : Expose Chlorella vulgaris to the compound and monitor growth inhibition .

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